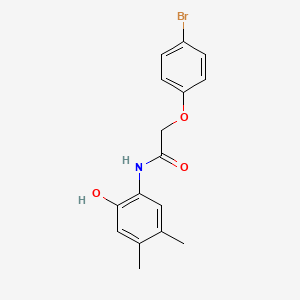
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and thrombosis. By inhibiting COX-2 activity, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been found to exhibit antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield with optimized reaction conditions. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has some limitations for lab experiments. It is not very water-soluble and may require the use of organic solvents for its preparation and administration. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide may also exhibit some toxicity at high doses, which should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and molecules. Additionally, the development of new derivatives of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide with improved pharmacological properties and reduced toxicity is an area of active research. Finally, the use of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a tool for studying the role of COX-2 and prostaglandins in various physiological and pathological processes is another promising direction for future research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, analgesic, and antipyretic effects, and has been found to inhibit the activity of COX-2, making it a promising candidate for the development of new drugs for the treatment of various diseases. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide also exhibits a range of biochemical and physiological effects, including antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases. While 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has some limitations for lab experiments, its advantages and potential for future research make it a promising candidate for further investigation.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of 2-hydroxy-4,5-dimethylphenylacetic acid with 4-bromophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with N-hydroxysuccinimide (NHS) and triethylamine to obtain the final product, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. The yield of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学的研究の応用
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-7-14(15(19)8-11(10)2)18-16(20)9-21-13-5-3-12(17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECALSYVBVGDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

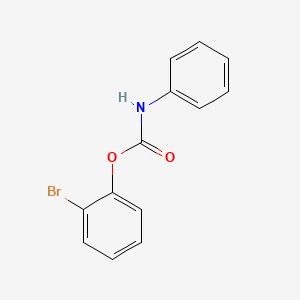
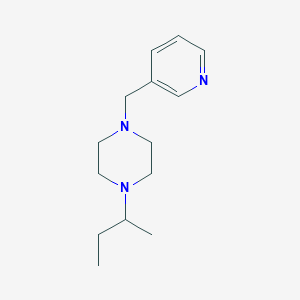
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)
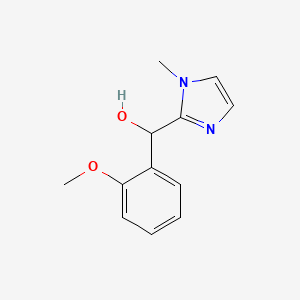
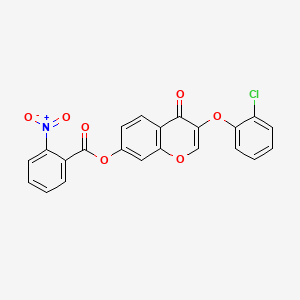
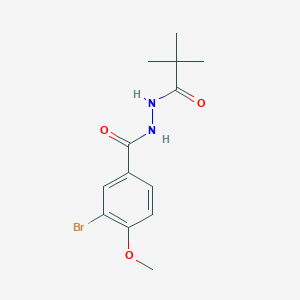
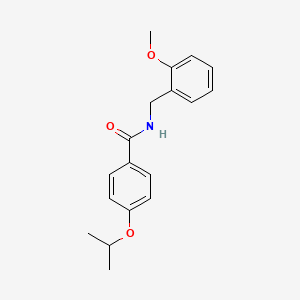
![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)